molecular formula C18H15N5 B11658306 N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11658306
M. Wt: 301.3 g/mol
InChI Key: WCQIGLZLXAZPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The unique structure of this compound makes it a valuable target for medicinal chemistry research.

Preparation Methods

The synthesis of N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-cyano-1-phenylpyrazole with 3-methylbenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H15N5/c1-13-6-5-7-14(10-13)22-17-16-11-21-23(18(16)20-12-19-17)15-8-3-2-4-9-15/h2-12H,1H3,(H,19,20,22)

InChI Key

WCQIGLZLXAZPOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.